2-Amino-4,5-dimethoxyphenol
Description
2-Amino-4,5-dimethoxyphenol is a phenolic derivative featuring an amino group at the 2-position and methoxy (-OCH₃) groups at the 4- and 5-positions on the benzene ring.
- Solubility: Methoxy groups reduce polarity compared to hydroxyl analogs, likely lowering water solubility but improving solubility in organic solvents.
- Applications: Structurally similar compounds are used in pharmaceuticals, agrochemicals, and organic synthesis, though specific applications for this compound require further study.
Properties
IUPAC Name |
2-amino-4,5-dimethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRNAJDVFNETPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-dimethoxyphenol typically involves the reaction of 2,5-dimethoxyaniline with a suitable oxidizing agent. One common method includes the use of hydrogen peroxide in the presence of a catalyst to facilitate the oxidation process. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. Additionally, the use of environmentally friendly oxidizing agents and catalysts is preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,5-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and cerium ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenols and anilines.
Scientific Research Applications
2-Amino-4,5-dimethoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-4,5-dimethoxyphenol involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in oxidative stress or enzyme inhibition .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key differences between 2-amino-4,5-dimethoxyphenol and analogous compounds:
Key Observations :
- Substituent Effects: Methoxy groups (electron-donating) in this compound contrast with chloro (electron-withdrawing) in dichlorophenol derivatives. This difference impacts acidity, with chloro-substituted phenols being more acidic (e.g., pKa ~6–8 for dichlorophenols vs ~10 for methoxy analogs).
- Biological Activity: 2-Amino-4,6-dichloropyrimidines exhibit nitric oxide (NO) inhibition (IC₅₀ = 2–36 μM) , while dihydroxy analogs are inactive, highlighting the role of halogenation in bioactivity. Methoxy-substituted compounds may lack similar potency due to reduced electrophilicity.
- Synthetic Accessibility : Methoxy groups are typically introduced via alkylation of hydroxyl precursors or direct electrophilic substitution, whereas chloro groups require chlorination agents (e.g., POCl₃) .
Physicochemical Properties
Biological Activity
2-Amino-4,5-dimethoxyphenol (ADMP) is a phenolic compound notable for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
ADMP is characterized by the presence of two methoxy groups and an amino group on a benzene ring, which significantly influences its reactivity and biological activities. Its molecular formula is , and it typically exists as a hydrochloride salt, enhancing its solubility in water for various applications in pharmaceuticals and research settings.
The biological activity of ADMP is primarily attributed to its ability to act as an electron donor or acceptor , facilitating redox reactions. It interacts with various enzymes and proteins, modulating their activity, which leads to several biological effects including antioxidant and antimicrobial properties. The specific pathways involved can vary based on the context of its application.
Antioxidant Properties
ADMP exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. This property has been linked to its potential in preventing cellular damage associated with various diseases.
Antimicrobial Activity
Research indicates that ADMP has antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its efficacy against different bacterial strains has been documented, showcasing its potential in clinical applications.
Cytotoxicity
In recent studies, ADMP derivatives have shown cytotoxic effects against cancer cell lines. For instance, certain analogs demonstrated superior potency compared to established chemotherapeutic agents like Doxorubicin, suggesting a promising avenue for cancer treatment .
Comparative Analysis of Related Compounds
To better understand the unique properties of ADMP, a comparison with structurally related compounds can be insightful.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-4-methoxyphenol | One methoxy group | Exhibits different biological activity profiles |
| 2-Amino-4,5-dimethylphenol | Two methyl groups instead of methoxy | Varies significantly in solubility and reactivity |
| 3-Aminophenol | Amino group at position three | Different pharmacological effects compared to ADMP |
This table illustrates how variations in substituents can lead to significant differences in biological activity and chemical behavior.
Case Studies
Several case studies highlight the therapeutic potential of ADMP:
- Antioxidant Efficacy : A study demonstrated that ADMP significantly reduced oxidative stress markers in vitro, indicating its potential as a protective agent against oxidative damage.
- Antimicrobial Testing : Clinical evaluations showed that ADMP displayed effective inhibition against several pathogenic bacteria, suggesting its application in developing new antibiotics.
- Cytotoxicity Against Cancer : In vitro assays revealed that certain derivatives of ADMP exhibited IC50 values lower than traditional chemotherapeutics, indicating strong potential for further development as anticancer agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
